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Introduction
The rapid and accurate quantification of bacterial load is critical in infectious disease research,

antimicrobial drug development, and clinical diagnostics. Traditional methods, such as colony-

forming unit (CFU) counting, are time-consuming and not suitable for real-time or in vivo

applications. Near-infrared (NIR) fluorescence imaging offers a powerful alternative for deep-

tissue imaging with low autofluorescence. Disulfo-ICG-DBCO disodium is a water-soluble,

near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This

probe enables the quantification of bacterial populations through a bioorthogonal click

chemistry reaction.

This document provides detailed application notes and protocols for the use of Disulfo-ICG-
DBCO disodium in quantifying bacterial load. The methodology is based on the metabolic

incorporation of an azide-modified D-amino acid (D-azidoalanine, d-AzAla) into the

peptidoglycan of bacterial cell walls, followed by covalent labeling with Disulfo-ICG-DBCO via a

copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2][3]

Principle of the Method
The quantification of bacteria using Disulfo-ICG-DBCO relies on a two-step process. First,

bacteria are metabolically labeled by introducing d-AzAla into their culture medium. Bacteria

incorporate this unnatural amino acid into their peptidoglycan cell wall. In the second step, the
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azide group on the incorporated d-AzAla reacts with the DBCO group of the Disulfo-ICG-DBCO

probe in a highly specific and bioorthogonal manner.[2][3] This covalent attachment results in

fluorescently labeled bacteria that can be detected and quantified using various methods,

including fluorescence imaging and flow cytometry.[2][4] An alternative quantification method

involves photothermal lysis of the labeled bacteria and subsequent measurement of released

ATP through a bioluminescence assay.[1][2][4]

Materials and Reagents
Disulfo-ICG-DBCO disodium

D-azidoalanine (d-AzAla)

Bacterial culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

Phosphate-buffered saline (PBS), sterile

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

ATP assay kit

Instrumentation:

Fluorescence microscope or in vivo imaging system with NIR capabilities (Ex/Em ≈

789/813 nm)[5]

Flow cytometer with appropriate laser and filters

Luminometer

808 nm laser for photothermal lysis[2][4]

Standard laboratory equipment for microbiology (incubator, centrifuge, etc.)

Experimental Protocols
Protocol 1: In Vitro Bacterial Labeling and Quantification
by Fluorescence
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This protocol describes the labeling of bacteria in culture and their subsequent quantification

based on fluorescence intensity.

1. Metabolic Labeling of Bacteria: a. Inoculate the desired bacterial strain into a suitable culture

medium. b. Add d-AzAla to the culture medium. The optimal concentration may vary between

bacterial species and should be determined empirically (a starting concentration of 1 mM is

recommended). c. Incubate the culture under optimal growth conditions (e.g., 37°C with

shaking) for a sufficient period to allow for incorporation of d-AzAla into the cell wall (typically

for 1 hour).[2]

2. Labeling with Disulfo-ICG-DBCO: a. Harvest the bacteria by centrifugation and wash twice

with sterile PBS to remove unincorporated d-AzAla and culture medium components. b.

Resuspend the bacterial pellet in sterile PBS to a desired cell density (e.g., 1 x 10^6 to 1 x 10^7

CFU/mL).[2] c. Add Disulfo-ICG-DBCO disodium to the bacterial suspension. The final

concentration should be optimized, but a starting point of 40 µg/mL can be used.[2] d. Incubate

the mixture in the dark at 37°C for 1 hour to allow for the click chemistry reaction to proceed.[2]

e. After incubation, wash the bacteria twice with sterile PBS to remove unbound Disulfo-ICG-

DBCO.

3. Quantification: a. Fluorescence Microscopy/Imaging: i. Resuspend the final bacterial pellet in

PBS. ii. Mount a small volume of the bacterial suspension on a microscope slide. iii. Image the

bacteria using a fluorescence microscope equipped with appropriate NIR filters. iv. Quantify the

fluorescence intensity using image analysis software. The fluorescence intensity will correlate

with the bacterial load. b. Flow Cytometry: i. Resuspend the final bacterial pellet in PBS. ii.

Analyze the bacterial suspension using a flow cytometer. iii. The fluorescence signal from the

ICG dye can be used to count and quantify the labeled bacteria.[2]

Protocol 2: Quantification by Photothermal Lysis and
ATP Measurement
This protocol offers an alternative, highly sensitive method for quantification based on the

release of intracellular ATP.

1. Bacterial Labeling: a. Follow steps 1a through 2e from Protocol 1 to obtain bacteria labeled

with Disulfo-ICG-DBCO.
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2. Photothermal Lysis: a. Resuspend the labeled bacteria in an appropriate buffer for the ATP

assay. b. Expose the bacterial suspension to an 808 nm laser to induce photothermal lysis of

the ICG-labeled bacteria.[2][4] The laser power and exposure time should be optimized to

ensure complete lysis.

3. ATP Quantification: a. Immediately after laser exposure, measure the amount of released

ATP using a commercial ATP bioluminescence assay kit according to the manufacturer's

instructions. b. The bioluminescence signal is directly proportional to the amount of ATP

released, which in turn correlates with the number of lysed bacteria.

Data Presentation
The following tables illustrate how quantitative data from these experiments can be presented.

Table 1: Quantification of S. aureus using Disulfo-ICG-DBCO and Fluorescence Measurement

Bacterial Concentration
(CFU/mL)

Mean Fluorescence
Intensity (a.u.)

Standard Deviation

1 x 10^8 85,432 ± 4,120

1 x 10^7 42,110 ± 2,560

1 x 10^6 8,750 ± 980

1 x 10^5 1,230 ± 210

Control (no d-AzAla) 150 ± 30

Table 2: Quantification of E. coli via Photothermal Lysis and ATP Bioluminescence
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Bacterial Concentration
(CFU/mL)

Mean Luminescence (RLU) Standard Deviation

1 x 10^7 1,560,000 ± 120,000

1 x 10^6 158,000 ± 15,000

1 x 10^5 16,200 ± 1,800

1 x 10^4 1,750 ± 250

Control (no laser) 85 ± 15

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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